Cas no 1163669-00-8 (N-Cyclohexyl 2-(BOC-amino)propanamide)

N-Cyclohexyl 2-(BOC-amino)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-Cyclohexyl 2-(BOC-amino)propanamide
- tert-butyl N-[1-(cyclohexylamino)-1-oxopropan-2-yl]carbamate
- Carbamic acid, N-[2-(cyclohexylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
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- Inchi: 1S/C14H26N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17)
- InChI Key: LYAAGWPQSQMMII-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC(C)C(NC1CCCCC1)=O
N-Cyclohexyl 2-(BOC-amino)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | C986140-500mg |
N-Cyclohexyl2-(Boc-amino)propanamide |
1163669-00-8 | 500mg |
¥720.00 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758656-5g |
tert-Butyl (1-(cyclohexylamino)-1-oxopropan-2-yl)carbamate |
1163669-00-8 | 98% | 5g |
¥2436.00 | 2024-08-09 | |
A2B Chem LLC | AE25279-25g |
N-Cyclohexyl 2-(BOC-amino)propanamide |
1163669-00-8 | 98% | 25g |
$662.00 | 2024-04-20 | |
A2B Chem LLC | AE25279-5g |
N-Cyclohexyl 2-(BOC-amino)propanamide |
1163669-00-8 | 98% | 5g |
$209.00 | 2024-04-20 | |
TRC | C986140-250mg |
N-Cyclohexyl 2-(Boc-amino)propanamide |
1163669-00-8 | 250mg |
$75.00 | 2023-05-18 | ||
TRC | C986140-500mg |
N-Cyclohexyl 2-(Boc-amino)propanamide |
1163669-00-8 | 500mg |
$87.00 | 2023-05-18 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD324992-5g |
N-Cyclohexyl 2-(BOC-amino)propanamide |
1163669-00-8 | 98% | 5g |
¥1705.0 | 2023-04-05 | |
A2B Chem LLC | AE25279-1g |
N-Cyclohexyl 2-(BOC-amino)propanamide |
1163669-00-8 | 98% | 1g |
$75.00 | 2024-04-20 | |
TRC | C986140-100mg |
N-Cyclohexyl 2-(Boc-amino)propanamide |
1163669-00-8 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | C986140-1g |
N-Cyclohexyl 2-(Boc-amino)propanamide |
1163669-00-8 | 1g |
$98.00 | 2023-05-18 |
N-Cyclohexyl 2-(BOC-amino)propanamide Related Literature
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on N-Cyclohexyl 2-(BOC-amino)propanamide
Introduction to N-Cyclohexyl 2-(BOC-amino)propanamide (CAS No. 1163669-00-8)
N-Cyclohexyl 2-(BOC-amino)propanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1163669-00-8, plays a crucial role in the synthesis of various pharmacologically active molecules. Its unique structural features make it a valuable intermediate in the development of novel therapeutic agents, particularly those targeting complex biological pathways.
The BOC (tert-butoxycarbonyl) group in the molecule's name is a key identifier, highlighting its utility as a protecting group in peptide synthesis. Protecting groups are essential in organic synthesis, particularly in multi-step reactions where functional groups need to be selectively modified. The BOC group, in particular, is renowned for its stability under a wide range of reaction conditions while being easily removable under mild acidic conditions. This characteristic makes N-Cyclohexyl 2-(BOC-amino)propanamide an indispensable tool in the arsenal of synthetic chemists.
Recent advancements in the field of drug discovery have underscored the importance of such intermediates. The ability to efficiently incorporate and later remove protecting groups has streamlined the synthesis of complex molecules, reducing both time and cost. N-Cyclohexyl 2-(BOC-amino)propanamide exemplifies this trend, offering a robust platform for constructing intricate molecular frameworks.
The compound's structure, featuring a cyclohexyl group and an amino acid derivative moiety, suggests potential applications in the design of enzyme inhibitors and other bioactive molecules. The cyclohexyl group can contribute to the molecule's solubility and metabolic stability, while the BOC-protected amino group provides a handle for further functionalization. These attributes make it particularly attractive for use in fragment-based drug design and library screening efforts.
In recent years, there has been a surge in interest regarding the development of kinase inhibitors, which are critical targets for treating various cancers and inflammatory diseases. N-Cyclohexyl 2-(BOC-amino)propanamide has been explored as a building block in the synthesis of such inhibitors. By leveraging its structural features, researchers have been able to develop novel compounds with enhanced binding affinity and selectivity towards specific kinase targets. For instance, modifications to the cyclohexyl moiety have been shown to fine-tune the pharmacokinetic properties of resulting inhibitors.
The use of computational chemistry techniques has further accelerated the discovery process. Molecular modeling studies have been instrumental in predicting how N-Cyclohexyl 2-(BOC-amino)propanamide might interact with biological targets. These studies often involve docking simulations to identify optimal binding orientations and virtual screening to filter large compound libraries. The insights gained from these computational approaches have guided experimental efforts, leading to more efficient synthetic strategies.
Another area where this compound has found utility is in the development of peptidomimetics—molecules that mimic the bioactivity of peptides but with improved stability and pharmacokinetic properties. The BOC-protected amino group allows for controlled introduction of side chains, enabling the creation of diverse peptidomimetic scaffolds. Such mimetics are being investigated for their potential as therapeutic agents, particularly in cases where natural peptides suffer from poor bioavailability or rapid degradation.
The role of N-Cyclohexyl 2-(BOC-amino)propanamide extends beyond small-molecule drug discovery. It has also been utilized in materials science and polymer chemistry, where its structural motifs contribute to the development of novel polymers with tailored properties. For example, its incorporation into polyamides has led to materials with enhanced mechanical strength and thermal stability.
Environmental considerations have also influenced modern drug design practices. There is growing emphasis on developing sustainable synthetic routes that minimize waste and hazardous byproducts. N-Cyclohexyl 2-(BOC-amino)propanamide fits well within this paradigm, as its synthetic preparation can be optimized to be more environmentally friendly while maintaining high yields and purity.
Future research directions may explore new applications for this compound, particularly in areas such as gene therapy and nucleic acid-based therapeutics. The ability to incorporate functional groups like BOC-protected amino moieties into nucleic acid analogs opens up possibilities for designing novel therapeutic agents that can interact specifically with target DNA or RNA sequences.
In conclusion, N-Cyclohexyl 2-(BOC-amino)propanamide (CAS No. 1163669-00-8) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its stability and reactivity allow for diverse modifications. As research continues to evolve, this compound is likely to play an even greater role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
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